(4Z,7Z,10Z,13Z,16Z)-N-(2-hydroxyethyl)docosa-4,7,10,13,16-pentaenamide (4Z,7Z,10Z,13Z,16Z)-N-(2-hydroxyethyl)docosa-4,7,10,13,16-pentaenamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13607148
InChI: InChI=1S/C24H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h6-7,9-10,12-13,15-16,18-19,26H,2-5,8,11,14,17,20-23H2,1H3,(H,25,27)/b7-6-,10-9-,13-12-,16-15-,19-18-
SMILES: CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO
Molecular Formula: C24H39NO2
Molecular Weight: 373.6 g/mol

(4Z,7Z,10Z,13Z,16Z)-N-(2-hydroxyethyl)docosa-4,7,10,13,16-pentaenamide

CAS No.:

Cat. No.: VC13607148

Molecular Formula: C24H39NO2

Molecular Weight: 373.6 g/mol

* For research use only. Not for human or veterinary use.

(4Z,7Z,10Z,13Z,16Z)-N-(2-hydroxyethyl)docosa-4,7,10,13,16-pentaenamide -

Specification

Molecular Formula C24H39NO2
Molecular Weight 373.6 g/mol
IUPAC Name (4Z,7Z,10Z,13Z,16Z)-N-(2-hydroxyethyl)docosa-4,7,10,13,16-pentaenamide
Standard InChI InChI=1S/C24H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h6-7,9-10,12-13,15-16,18-19,26H,2-5,8,11,14,17,20-23H2,1H3,(H,25,27)/b7-6-,10-9-,13-12-,16-15-,19-18-
Standard InChI Key IZUGLNJRCDBYKA-WMPRHZDHSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCO
SMILES CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO
Canonical SMILES CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Properties

The compound’s systematic IUPAC name, (4Z,7Z,10Z,13Z,16Z)-N-(2-hydroxyethyl)docosa-4,7,10,13,16-pentaenamide, reflects its 22-carbon backbone (docosa-) with five double bonds (pentaenamide) at positions 4, 7, 10, 13, and 16, all in the Z (cis) configuration. The hydroxyethylamide group is appended to the carboxyl terminus. Key properties include:

PropertyValueSource
Molecular FormulaC₂₄H₃₉NO₂
Molecular Weight373.6 g/mol
CAS Registry Number351317-23-2
SMILESCCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO
InChI KeyIZUGLNJRCDBYKA-WMPRHZDHSA-N

Stereochemical and Conformational Analysis

Synthesis and Stability

Synthetic Routes

The compound is typically synthesized via amide coupling between (4Z,7Z,10Z,13Z,16Z)-docosapentaenoic acid (DPA) and 2-hydroxyethylamine. Key steps include:

  • Activation of DPA: Carbodiimide-mediated conversion to an acyl chloride or mixed anhydride.

  • Nucleophilic Substitution: Reaction with 2-hydroxyethylamine under inert conditions.

  • Purification: Chromatographic separation to isolate the Z-isomer.

Yield optimization (60–75%) requires strict temperature control (<0°C) to prevent double-bond isomerization.

Stability Profile

Stability studies indicate susceptibility to:

  • Oxidation: Autoxidation at conjugated double bonds, mitigated by storage under argon at −80°C.

  • Hydrolysis: Slow degradation in aqueous media (t₁/₂ = 72 hours at pH 7.4) .

Biological Activity and Mechanisms

PPARγ Modulation

As a structural analog of docosahexaenoyl ethanolamide (DHEA), this compound activates peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor implicated in anti-inflammatory and metabolic regulation. In vitro assays show:

  • EC₅₀: 1.2 μM for PPARγ transactivation (vs. 3.5 μM for native DPA) .

  • Downstream Effects: Suppression of pro-inflammatory cytokines (TNF-α, IL-6) in macrophages .

Neuroprotective Effects

Preclinical models of amyotrophic lateral sclerosis (ALS) demonstrate:

  • Mitochondrial ROS Reduction: 40% decrease in reactive oxygen species (ROS) in neuronal cells .

  • Synergy with Dexpramipexole: Co-administration enhances survival in ALS mice by 25% .

Enhanced Drug Delivery

The hydroxyethylamide group improves tissue permeability and plasma half-life (t₁/₂ = 8.2 hours vs. 2.1 hours for DPA) by:

  • Reducing nonspecific protein binding.

  • Facilitating active transport via organic cation transporters .

Therapeutic Applications

Metabolic Disorders

In murine models of type 2 diabetes, the compound:

  • Lowers fasting glucose by 30% (p < 0.01).

  • Reduces hepatic triglyceride accumulation by 45% .

Neurodegenerative Diseases

  • Alzheimer’s Disease: Reduces amyloid-β plaque burden by 22% in transgenic mice .

  • Multiple Sclerosis: Suppresses demyelination in experimental autoimmune encephalomyelitis (EAE) models .

Oncology

  • Breast Cancer: Inhibits MDA-MB-231 cell proliferation (IC₅₀ = 10 μM) via PPARγ-dependent apoptosis .

  • Chemosensitization: Enhances paclitaxel efficacy by 3-fold in resistant cell lines .

ParameterRecommendationSource
Storage−80°C under argon
Personal Protective EquipmentNitrile gloves, eye protection
DisposalIncineration

Future Directions

Clinical Translation

  • Phase I Trials: Pending due to scale-up challenges in GMP synthesis.

  • Combination Therapies: Co-formulation with dexpramipexole for ALS .

Structural Optimization

  • PEGylation: To enhance circulatory half-life .

  • Prodrug Design: Masking the amide group for oral bioavailability .

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